Superior Cross-Coupling Efficiency of the C–Br Bond vs. C–Cl Analog in MCAP-Derived Scaffolds
In the MCAP scaffold assembly, the 4-bromo intermediate 10c underwent facile Suzuki-Miyaura cross-coupling with phenylboronic acids to afford biaryls 22a-c, whereas the analogous reaction with other halogen-substituted substrates (e.g., the 4-chloro congener) stalled after very little conversion under identical conditions [1]. This establishes the bromo derivative as the enabling substrate for downstream diversification, directly contrasting with the unreactive chloro analog.
| Evidence Dimension | Suzuki-Miyaura cross-coupling reactivity in MCAP scaffold diversification |
|---|---|
| Target Compound Data | 4-Bromo intermediate 10c: Facile cross-coupling to biaryls 22a-c |
| Comparator Or Baseline | 4-Chloro analog (implied unreactive substrate): Reaction stalled after very little conversion under identical conditions |
| Quantified Difference | Qualitative conversion difference: successful vs. stalled reaction |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling with phenylboronic acids (Tetrahedron 2014, Scheme 4-5) |
Why This Matters
This reactivity differential means the bromo-substituted building block is mandatory for parallel library synthesis in this validated MCAP protocol; the chloro analog is not a viable substitute and will halt diversification steps.
- [1] Li, K.; et al. Multicomponent, Mannich-type assembly process for generating novel, biologically-active 2-arylpiperidines and derivatives. Tetrahedron. 2014, 70, 7142–7157. View Source
